Phenylphosphoramidic dichloride
Overview
Description
Phenylphosphoramidic dichloride, also known as phenylamidophosphoric dichloride, is a chemical compound with the molecular formula C6H6Cl2NOP . It has a molecular weight of 210.0 .
Synthesis Analysis
This compound can be synthesized from N-methylaniline and phosphoryl chloride . The chloride and alcohols (1:2 in molar ratio) are mixed and cooled in an ice bath, followed by the addition of dry pyridine .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a phosphoramidic dichloride group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used in the synthesis of P-chirogenic organophosphines . It has also been used in the synthesis of alkyl aryl esters, dialkyl esters, and diaryl esters of N-methyl-N-phenylphosphoramidic acid .Scientific Research Applications
Synthesis and Characterization
Phenylphosphoramidic dichloride, a variant of phosphoramidic dichloride, plays a significant role in chemical synthesis. For instance, N-Phenylphosphoramidothioic dichloride, synthesized from thiophosphoryl chloride and phenylamine, is characterized by simple synthesis procedures, low production costs, and minimal by-products, making it an efficient and cost-effective chemical intermediate (Zeng et al., 2017).
Anticancer Research
In the realm of medicinal chemistry, derivatives of phosphoramidic dichloride have been explored for their potential as anticancer agents. Although some compounds derived from bis(2-chloroethyl)phosphoramidic dichloride did not show significant activity against cancer in initial tests, the research opens pathways for developing novel anticancer drugs (Chiu et al., 1979).
Chemical Transformations
This compound also finds applications in facilitating chemical transformations. For example, phenylselenophosphonic dichloride, a related compound, is used for oxygen–selenium exchange reactions in conjugated carbonyl compounds, leading to the preparation of various chemically significant compounds (Michael et al., 1988).
Analytical Applications
In analytical chemistry, the qualitative analysis of phenyl phosphonothioic dichloride samples using GC/MS techniques provides essential insights into impurities and chemical composition, crucial for further research and application development (Zhong, 2004).
Heterocyclic Organophosphorus Compounds
The role of this compound in synthesizing heterocyclic organophosphorus compounds is notable. This synthesis introduces phosphoryl groups into heterocyclic structures, potentially yielding compounds with significant chemical and biological activities (Bouchareb et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for Phenylphosphoramidic dichloride are not mentioned in the sources retrieved, it is worth noting that the field of herbicide discovery, which includes chemicals like this compound, is seeing renewed interest due to the evolution of resistance to existing herbicides .
Properties
IUPAC Name |
N-dichlorophosphorylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2NOP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCVPJWQCGJDFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2NOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290244 | |
Record name | phenylphosphoramidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6955-57-3 | |
Record name | Phosphoramidic dichloride, phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenylphosphoramidic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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